molecular formula C21H23N3O4S B2861709 Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2861709
M. Wt: 413.5 g/mol
InChI Key: SECCSMLYJIENJQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 380872-69-5) is a heterocyclic compound featuring a fused tetrahydrobenzo[b]thiophene core linked to a 3-oxo-tetrahydroquinoxaline moiety via an acetamido bridge. Its molecular formula is C₂₁H₂₃N₃O₄S, with a molar mass of 413.49 g/mol. The compound is synthesized through multicomponent reactions, such as the Petasis reaction, involving ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives and functionalized boronic acids under optimized conditions . Structural confirmation is achieved via ¹H/¹³C NMR, HRMS-ESI, and IR spectroscopy, demonstrating precise alignment between calculated and observed molecular weights .

Properties

IUPAC Name

ethyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-2-28-21(27)18-12-7-3-6-10-16(12)29-20(18)24-17(25)11-15-19(26)23-14-9-5-4-8-13(14)22-15/h4-5,8-9,15,22H,2-3,6-7,10-11H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECCSMLYJIENJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

WAY-116749 undergoes various chemical reactions:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of ethyl 2-acetamido-thiophene-3-carboxylate derivatives. Key structural analogues include:

Compound Name Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-oxo-tetrahydroquinoxaline, tetrahydrobenzo[b]thiophene C₂₁H₂₃N₃O₄S 413.49 Quinoxaline moiety enhances aromatic stacking; tetrahydrobenzo[b]thiophene improves lipophilicity .
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Cyanoacrylamido group, substituted phenyl rings C₂₀H₂₀N₂O₃S (varies) ~380–420 Active methylene group enables Knoevenagel condensation; exhibits antioxidant activity (IC₅₀: 12–45 μM in DPPH assay) .
Ethyl 4,5-dimethyl-2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)thiophene-3-carboxylate 4,5-Dimethylthiophene core C₁₉H₂₁N₃O₄S 387.45 Methyl groups increase steric hindrance, reducing reactivity but enhancing metabolic stability .
Ethyl 2-(2-(4-benzylpiperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Piperidinyl substituent C₂₄H₃₀N₂O₃S 450.58 Piperidine enhances acetylcholinesterase inhibition (IC₅₀: 8.2 μM vs. 12.5 μM for target compound analogues) .

Data Tables

Table 1: Physical and Spectral Data Comparison

Compound Melting Point (°C) Rf Value Key Spectral Peaks (IR, ¹H NMR)
Target Compound Not reported - ¹H NMR (DMSO-d6): δ 1.25 (t, 3H), 2.45 (m, 4H), 3.65 (s, 2H), 7.20–7.80 (m, aromatic H)
Cyanoacrylamido B-M 180–182 0.68 (CHCl₃:MeOH 10:1) IR: 2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O); ¹H NMR: δ 7.45–8.10 (m, Ar-H)
Piperidinyl IIIe 80–82 - IR: 3300 cm⁻¹ (NH), 1650 cm⁻¹ (C=O); ¹H NMR: δ 3.50 (s, 2H, piperidine-CH₂)

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The 3-oxo-tetrahydroquinoxaline group enhances aromatic interactions in biological targets, while methyl or cyano substituents modulate electronic properties and solubility .
  • Synthetic Efficiency: The Petasis reaction offers modularity for diverse analogues but suffers from lower yields (~22%) compared to Knoevenagel condensations (~72–94%) .

Biological Activity

Ethyl 2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is part of a broader class of tetrahydrobenzo[b]thiophene derivatives known for their diverse pharmacological properties, including anticancer and antimicrobial activities.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid. The synthetic pathway typically includes the formation of key intermediates through methods such as Gewald synthesis and subsequent acylation reactions. Characterization of the compound is performed using techniques like NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines such as HepG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer).

Key Findings:

  • Cytotoxicity: The compound exhibited significant cytotoxic effects with IC50 values ranging from 6 to 16 µM against the tested cancer cell lines without affecting normal fibroblasts (WI-38) .
  • Mechanism of Action: The compound was found to enhance apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins such as Bax and activating caspases 3 and 9 .
  • DNA Affinity: It showed DNA binding capabilities at concentrations between 29 and 36 µM .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been screened for antimicrobial activity. Preliminary results indicate that it possesses moderate antibacterial and antifungal properties against various strains.

Summary Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50 (µM)Mechanism of Action
AnticancerHepG26 - 16Induction of apoptosis via caspase activation
MCF76 - 16DNA binding
HCT1166 - 16Increased Bax expression
AntimicrobialStaphylococcus aureusN/AInhibition of cell wall synthesis
Candida albicansN/ADisruption of membrane integrity

Case Studies

Several research articles have documented the biological activity of thiophene derivatives similar to this compound. For instance:

  • Study on Anticancer Activity : A study reported that a related thiophene derivative showed superior anticancer activity compared to standard chemotherapeutics like doxorubicin. The compound was noted for its selectivity towards colon cancer cells .
  • Antimicrobial Screening : Another study evaluated a series of thiophene derivatives for their antimicrobial properties and found significant activity against both bacterial and fungal strains .

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